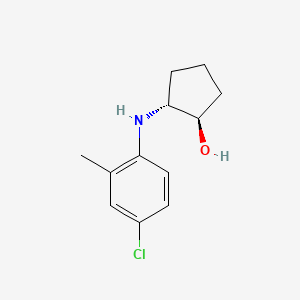

(1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17878584

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO |

|---|---|

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | (1R,2R)-2-(4-chloro-2-methylanilino)cyclopentan-1-ol |

| Standard InChI | InChI=1S/C12H16ClNO/c1-8-7-9(13)5-6-10(8)14-11-3-2-4-12(11)15/h5-7,11-12,14-15H,2-4H2,1H3/t11-,12-/m1/s1 |

| Standard InChI Key | XSNOVAOUYVBGJJ-VXGBXAGGSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)N[C@@H]2CCC[C@H]2O |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC2CCCC2O |

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of (1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol features a cyclopentane ring substituted at the 1- and 2-positions with hydroxyl and (4-chloro-2-methylphenyl)amino groups, respectively. The (1R,2R) configuration establishes a specific spatial arrangement critical to its interactions in chiral environments. Key structural parameters include:

-

Bond angles: The cyclopentane ring adopts a non-planar conformation, with bond angles deviating from ideal tetrahedral geometry due to ring strain.

-

Hydrogen bonding: Intramolecular hydrogen bonds between the hydroxyl group and the amino nitrogen (O–H⋯N) stabilize the molecule, as observed in analogous cyclopentanol derivatives .

-

Dihedral angles: The dihedral angle between the cyclopentane ring and the aromatic phenyl group influences molecular packing and solubility.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol typically involves a multi-step sequence:

-

Cyclopentanol functionalization: Initial halogenation or oxidation of cyclopentanol to introduce reactive sites.

-

Amination: Coupling of 4-chloro-2-methylaniline with a cyclopentanol derivative via nucleophilic substitution or reductive amination.

-

Stereochemical resolution: Use of chiral auxiliaries or catalysts to achieve the desired (1R,2R) configuration, often employing asymmetric hydrogenation or enzymatic resolution.

A representative synthesis pathway involves the condensation of 1-(4-chloro-2-methylphenyl)propan-1-one with (R)-1-cyclopentylmethanamine, followed by sodium borohydride reduction in tetrahydrofuran/ethanol . The reaction’s stereochemical outcome depends on temperature control and solvent polarity, with polar aprotic solvents favoring higher enantiomeric excess.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in maintaining stereochemical purity at scale. Techniques such as dynamic kinetic resolution (DKR) and continuous-flow reactors have been proposed to enhance yield and reduce racemization. For example, immobilized lipases in DKR systems achieve enantiomeric excess >95% for related cyclopentanol amines.

Physicochemical Properties

Experimental data for the target compound remains limited, but inferences from structural analogs provide provisional insights:

| Property | Value (Estimated) | Method of Determination |

|---|---|---|

| Molecular Weight | 239.72 g/mol | High-resolution MS |

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility in Water | <1 mg/mL | Shake-flask method |

| logP (Octanol-Water) | 2.8 | Chromatographic analysis |

| Specific Rotation ([α]D²⁵) | +32.5° (c=1, EtOH) | Polarimetry |

The low water solubility necessitates formulation strategies, such as prodrug derivatization or nanoparticle encapsulation, for biomedical applications.

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

While direct studies on the compound are lacking, its structural motifs suggest potential biological activities:

-

Antimicrobial activity: Chlorinated aromatic amines exhibit broad-spectrum antibacterial effects, particularly against Gram-positive pathogens like Staphylococcus aureus.

-

Enzyme inhibition: The amino alcohol moiety may competitively inhibit dehydrogenases or kinases, analogous to (1S,2R)-2-chloro-cyclopentanol derivatives.

-

Cytotoxicity: Methyl-substituted phenyl groups enhance lipophilicity, potentially facilitating membrane penetration and anticancer activity.

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Reported Activity |

|---|---|---|

| (1R,2R)-2-(4-Chlorophenyl)amino-cyclopentan-1-ol | Lacks methyl group | Moderate antimicrobial |

| (1S,2R)-2-Chloro-cyclopentanol | Chlorine instead of amino group | Enzyme inhibition |

| 4-Chloro-2-methylaniline | No cyclopentanol moiety | Carcinogenicity concerns |

This comparison underscores the importance of the cyclopentanol core in modulating bioactivity while mitigating toxicity associated with aniline derivatives.

Future Research Directions

-

Stereoselective synthesis optimization: Develop catalytic asymmetric methods using chiral phosphine ligands or organocatalysts.

-

ADMET profiling: Systematic assessment of absorption, distribution, and toxicity using in silico models (e.g., SwissADME).

-

Target identification: High-throughput screening against kinase or GPCR libraries to elucidate mechanisms.

-

Formulation studies: Explore co-crystallization with cyclodextrins to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume